molecular formula C18H20N2O5 B2446228 Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate CAS No. 866039-61-4

Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate

Cat. No.: B2446228
CAS No.: 866039-61-4
M. Wt: 344.367
InChI Key: GZYKYVFDQFJUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate is a chemical compound with the molecular formula C18H20N2O5 and a molecular weight of 344.36 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a morpholino group and two ester groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate typically involves the reaction of 4-methylquinoline-2,3-dicarboxylic acid with morpholine and methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted quinoline compounds .

Scientific Research Applications

Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-methylquinoline-2,3-dicarboxylate
  • Dimethyl 6-morpholinoquinoline-2,3-dicarboxylate
  • Dimethyl 4-methyl-6-piperidinoquinoline-2,3-dicarboxylate

Uniqueness

Dimethyl 4-methyl-6-morpholino-2,3-quinolinedicarboxylate is unique due to the presence of both a morpholino group and two ester groups on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

dimethyl 4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-13-10-12(20-6-8-25-9-7-20)4-5-14(13)19-16(18(22)24-3)15(11)17(21)23-2/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYKYVFDQFJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1C(=O)OC)C(=O)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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